Homopiperazine

Descripción general

Descripción

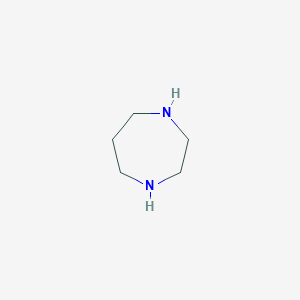

. It is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Homopiperazine has found various applications in recent years, including its use in liquids for carbon dioxide capture and as a component of organic and inorganic supramolecular ionic salts and transition metal complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Homopiperazine can be synthesized through several methods. One common route involves the cyclization of N-β-hydroxyethyl-1,3-propanediamine using a copper-chromium-barium-alumina catalyst in a fixed-bed reactor . Another method includes the Schmidt-type rearrangement of methyl-4-piperidone to produce 5-homopiperazinone, which is then reduced to this compound using lithium aluminium hydride .

Industrial Production Methods: Industrial production of this compound often involves catalytic cyclizations. For example, the cyclization of N-(2-cyanoethyl)-ethylenediamine and N-β-hydroxyethyl-1,3-propanediamine using a Raney nickel catalyst has been reported . These methods are optimized for high yield and cost-effectiveness.

Análisis De Reacciones Químicas

Substitution Reactions

Homopiperazine undergoes alkylation and acylation at its nitrogen atoms, forming derivatives with varied biological and industrial applications.

Key Reactions:

Mechanistic Insight :

-

Alkylation proceeds via nucleophilic attack of the amine on electrophilic carbons, favored by the lone pair availability on nitrogen.

-

Acylation reactions with chloroacetyl derivatives yield diamides, which exhibit NMDA receptor modulation comparable to endogenous polyamines like spermine .

Condensation with Carbonyl Compounds

This compound reacts with glyoxal derivatives to form cyclic or open-chain products, depending on stoichiometry.

Example Reaction:

| Reactant | Product | Mole Ratio (this compound:Glyoxal) | Conditions |

|---|---|---|---|

| This compound + Glyoxal | This compound ethanone | 0.5:1 | Methanol, 0–75°C |

| This compound + Glyoxal | This compound ethanediol | 2:1 | Aqueous/organic solvent |

Applications :

-

Ethanone derivatives serve as epoxy resin hardeners.

-

Ethanediol derivatives act as corrosion inhibitors or lubricant additives .

Theoretical Predictions (Piperazine Analogy):

| Oxidizing Agent | Major Products | Branching Ratio (N–H vs. C–H Abstraction) |

|---|---|---|

| OH radicals | Ring-opened aldehydes, nitrosamines | 18% N–H abstraction, 82% C–H abstraction |

Key Observations :

-

OH radical attack occurs preferentially at C–H bonds due to lower activation barriers compared to N–H bonds .

-

Secondary aerosol formation is observed in atmospheric oxidation, driven by reactions with nitric acid .

Acid-Base Reactions

This compound’s basicity (pKₐ ~9.5) enables salt formation with acids, critical for pharmaceutical formulations.

Example:

| Acid | Product | Application |

|---|---|---|

| Nitric acid | This compound dinitrate | Precursor for aerosol particle formation |

| Hydrochloric acid | This compound dihydrochloride | Corrosion inhibition |

Photolysis and Radical Interactions

Under UV light, this compound-derived nitrosamines (e.g., 1-nitrosopiperazine analogs) undergo cleavage:

Reaction Scheme:

Atmospheric Impact :

Theoretical and Computational Insights

Quantum chemistry calculations (M06-2X/aug-cc-pVTZ level) predict:

Aplicaciones Científicas De Investigación

Cancer Treatment

Homopiperazine derivatives have emerged as promising candidates in cancer therapy, particularly as proteasome inhibitors. The proteasome is crucial for degrading ubiquitinated proteins, and its inhibition can lead to apoptosis in cancer cells.

Case Study: Proteasome Inhibition

A study demonstrated that several this compound derivatives (HPDs), including K-7174, effectively inhibited all three catalytic subunits of the proteasome (β1, β2, and β5), unlike traditional inhibitors such as bortezomib, which primarily target β5. This unique mechanism allows HPDs to overcome resistance seen in bortezomib-treated multiple myeloma patients. K-7174 showed cytotoxic effects on various hematological malignancies and enhanced the effects of bortezomib against resistant cell lines .

| Compound | Mechanism of Action | Cancer Type | Effectiveness |

|---|---|---|---|

| K-7174 | Proteasome inhibition via multiple subunits | Multiple Myeloma | High |

| K-11706 | Induces apoptosis through proteotoxic stress | Leukemia | Moderate |

Antipsychotic Applications

This compound analogs have also been explored for their antipsychotic properties. SYA013, a this compound derivative of haloperidol, was evaluated for its efficacy in treating schizophrenia.

Case Study: SYA013

In animal models, SYA013 demonstrated significant antipsychotic activity by inhibiting dopaminergic activity without causing escape failure responses (EFRs). It effectively reduced locomotor activity induced by amphetamines and conditioned avoidance responses in rats, indicating its potential as a treatment for schizophrenia .

| Compound | Target Receptor | Animal Model | Observed Effect |

|---|---|---|---|

| SYA013 | Dopamine D2 | Rats | Reduced activity |

Other Therapeutic Applications

Beyond oncology and psychiatry, this compound derivatives have shown promise in various other therapeutic areas:

- Anti-inflammatory Agents : Some HPDs have been found to induce the unfolded protein response (UPR), which can mitigate inflammation .

- Antimicrobial Activity : this compound compounds have demonstrated inhibitory effects against bacterial growth, showcasing their potential as antimicrobial agents .

- Neuroprotective Effects : Research indicates that certain this compound derivatives may enhance neuroprotective mechanisms, contributing to cognitive function improvement .

Synthesis and Biological Evaluation

The synthesis of this compound derivatives typically involves straightforward chemical reactions that modify the basic structure to enhance biological activity. Various studies have detailed synthetic pathways leading to compounds with improved pharmacological profiles.

Synthesis Overview

The synthesis often employs techniques such as:

- Alkylation reactions

- Cyclization methods

- Functional group modifications

These synthetic strategies allow for the creation of a library of this compound derivatives that can be screened for specific biological activities.

Mecanismo De Acción

Homopiperazine derivatives, particularly those acting as proteasome inhibitors, exert their effects by binding to the catalytic subunits of the proteasome. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins and inducing apoptosis in cancer cells . The molecular targets include the β1, β2, and β5 subunits of the proteasome .

Comparación Con Compuestos Similares

Piperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4.

Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness of Homopiperazine: this compound’s seven-membered ring structure provides unique steric and electronic properties compared to its six-membered counterparts like piperazine and morpholine. This makes this compound a valuable scaffold in medicinal chemistry and coordination chemistry .

Actividad Biológica

Homopiperazine, also known as hexahydro-1,4-diazepine, is a cyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their synthesis, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its 1,4-diazepane ring structure, which provides a versatile scaffold for the development of various bioactive compounds. Its derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of this compound with various electrophiles to introduce different functional groups. For instance:

- General Reaction :

This method allows for the modification of the compound to enhance its biological activity. Recent studies have reported the synthesis of several derivatives with promising pharmacological profiles.

Anticancer Activity

This compound derivatives have shown significant anticancer properties. A study reported the synthesis of novel this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited potent antiproliferative activity:

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| 6a | 30 | Antiproliferative |

| 6b | 30 | Antiproliferative |

| 7c | 65 | Antiproliferative |

Compounds with carboxamide functionalities demonstrated superior activity compared to those with carbothioamide linkages, suggesting that structural modifications can significantly influence efficacy .

Enzyme Inhibition

This compound derivatives have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. One study synthesized beta-aminoacyl-containing this compound derivatives that exhibited nanomolar activity against DPP-IV without inhibiting cytochrome P450 enzymes (CYPs), making them potential candidates for diabetes treatment:

| Compound | DPP-IV IC50 (nM) | CYP Inhibition |

|---|---|---|

| 7m | Nanomolar | None |

| 7s | Good activity | None |

| 7t | Good selectivity | None |

This selectivity is crucial for minimizing side effects associated with CYP inhibition .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases. However, further investigation is needed to elucidate the mechanisms involved .

Case Studies

- Anticancer Efficacy : A series of this compound derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- DPP-IV Inhibition : In vitro studies demonstrated that specific this compound derivatives could effectively inhibit DPP-IV, leading to decreased glucose levels in diabetic models.

Propiedades

IUPAC Name |

1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYSHZXSKYCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060130 | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-66-8 | |

| Record name | Homopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,4-diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,4-diazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1,4-DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Homopiperazine, also known as 1,4-Diazepane, has a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol.

A: Various techniques are used to characterize this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique helps determine the structure and conformation of the molecules. [, , ] * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. [, , ] * Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [] * X-ray Diffraction: For crystalline derivatives, X-ray diffraction can reveal the three-dimensional structure and arrangement of molecules within the crystal lattice. []

A: this compound exhibits corrosion inhibition properties on iron surfaces in acidic environments. Studies show a significant decrease in iron corrosion rates in the presence of this compound. [, ] The molecule is believed to adsorb onto the iron surface, forming a protective layer. At low concentrations, this compound adsorbs vertically through one imine group, while at higher concentrations, both imine groups are involved in adsorption, resulting in a flatter orientation and enhanced protection. [, ]

A: Yes, certain this compound-based metal complexes, particularly those containing zirconium (Zr) and hafnium (Hf), have shown activity as catalysts in the ring-opening polymerization (ROP) of lactide. [] These complexes produce polylactide with desirable properties like narrow polydispersity indices, indicating controlled polymerization. []

A: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to: * Study equilibrium geometries: DFT calculations have been used to investigate the equilibrium geometry of this compound and its diphenyltin(IV) complex. [] * Investigate structure-activity relationships: In silico docking studies have been performed on this compound-pyrimidine-pyrazole hybrids to understand their potential as antitubercular agents and predict their interactions with Mycobacterium tuberculosis proteins. []

ANone: Modifications to the this compound scaffold can significantly influence biological activity:

- Anticancer Activity: this compound-based titanium(IV) catecholato complexes show varying cytotoxicity depending on the steric and electronic environment of the catecholate moiety. [] Generally, this compound complexes exhibit higher cytotoxicity compared to their piperazine analogs, potentially due to their enhanced stability against hydrolysis in biological environments. []

- NMDA Receptor Modulation: N,N'-substituted piperazine and this compound derivatives exhibit polyamine-like actions, impacting N-methyl-D-aspartate (NMDA) receptor activity by enhancing [3H]MK-801 binding. [] The length and type of substituents on the nitrogen atoms influence their potency and efficacy. []

- Antitubercular Activity: In silico studies and in vitro assays of this compound-pyrimidine-pyrazole hybrids revealed that the substituents on the aryl ring significantly impact their antitubercular activity. []

A: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride demonstrates lower hygroscopicity and improved chemical stability compared to its anhydrous counterpart. [] This difference highlights the impact of crystal form on drug substance properties and emphasizes the importance of choosing the optimal form for formulation development.

ANone: this compound-containing compounds can undergo various metabolic transformations:

- Reaction with Endogenous Formaldehyde: Studies show that this compound can react with endogenous formaldehyde in vivo, leading to the formation of a bridged this compound metabolite. [, ] This reaction involves the formation of a reactive Schiff base intermediate and highlights a potential metabolic pathway for compounds containing the this compound moiety. [, ]

- Oxidative Metabolism: Research indicates that compounds like BI 605906 and GK02942, which contain alkylsulfonyl piperazine groups, can be metabolized via oxidative pathways in human liver microsomes. []

ANone: this compound derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity: this compound-based titanium(IV) catecholato complexes exhibit cytotoxicity against various cancer cell lines, including HT-29 and OVCAR. []

- Antitumor Activity: Diphenyltin(IV) complexes with this compound demonstrate antitumor activity against breast cancer cell lines. []

- Proteasome Inhibition: Certain this compound derivatives function as proteasome inhibitors, exhibiting cytotoxic effects against hematological malignancy cells, including myeloma. [] For instance, K-7174, a this compound derivative, demonstrates anti-myeloma activity both in vitro and in vivo by downregulating the expression of class I histone deacetylases. [] It exhibits promising results in treating bortezomib-resistant myeloma cells, suggesting a potential alternative for overcoming drug resistance. [, ]

- Antitubercular Activity: In vitro studies have shown the antitubercular potential of this compound-pyrimidine-pyrazole hybrids against Mycobacterium tuberculosis H37Rv strains. []

ANone: Several in vivo models have been employed to investigate the therapeutic potential of this compound derivatives:

* **Tumor Models:** Fasudil, a Rho kinase inhibitor containing a this compound moiety, has shown efficacy in inhibiting tumor progression in various animal models, including: * MM1 peritoneal dissemination model: Reduced tumor burden and ascites production. [] * HT1080 experimental lung metastasis model: Decreased lung nodules. [] * Orthotopic breast cancer model: Increased tumor-free survival in mice treated with fasudil compared to controls. []* **Rat Model for Studying Smooth Muscle Tone:** The internal anal sphincter (IAS) of rats has been used to investigate the selectivity and potency of various Rho kinase inhibitors, including those containing this compound, like fasudil and H-1152. [] These studies highlight the role of Rho kinases in regulating smooth muscle tone and the potential of this compound-based inhibitors in treating related conditions. []A: High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of this compound intermediates. [] These methods utilize UV detection and offer good linearity, precision, and accuracy for monitoring the synthesis of this compound derivatives. []

ANone: Research on this compound and its derivatives spans various scientific disciplines, including:

- Medicinal Chemistry: The development of novel this compound derivatives as potential therapeutic agents for cancer, infectious diseases, and neurological disorders. [, , , , , , ]

- Materials Science: Exploring the corrosion inhibition properties of this compound on metal surfaces. [, ]

- Polymer Chemistry: Utilizing this compound-based metal complexes as catalysts for the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers. []

- Computational Chemistry: Employing in silico techniques like DFT calculations and molecular docking to study the structure, properties, and potential biological targets of this compound derivatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.